molecular formula C14H13NO4S B14197733 4-Glycylphenyl benzenesulfonate CAS No. 920804-59-7

4-Glycylphenyl benzenesulfonate

Cat. No.: B14197733
CAS No.: 920804-59-7
M. Wt: 291.32 g/mol
InChI Key: BIBQVVYSKRNKBF-UHFFFAOYSA-N
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Description

4-Glycylphenyl benzenesulfonate is a synthetic chemical reagent of interest in biochemical and pharmaceutical research. The compound features a benzenesulfonate group, a motif found in anionic surfactants like linear alkylbenzene sulfonates (LAS) and various catalysts . Its structure also incorporates a glycyl group, which may enhance solubility in aqueous systems or serve as a linker or building block for the synthesis of more complex molecules, such as protease inhibitors or other pharmacologically active compounds. The primary research applications are likely centered on its use as an intermediate in organic synthesis or as a standard in analytical chemistry. Researchers can utilize this compound to develop new synthetic pathways or study sulfonation reactions, which are critical industrial processes for producing detergents and surfactants . The presence of the sulfonate group suggests potential utility in creating water-soluble derivatives of other organic molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough safety evaluations before use.

Properties

CAS No.

920804-59-7

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

[4-(2-aminoacetyl)phenyl] benzenesulfonate

InChI

InChI=1S/C14H13NO4S/c15-10-14(16)11-6-8-12(9-7-11)19-20(17,18)13-4-2-1-3-5-13/h1-9H,10,15H2

InChI Key

BIBQVVYSKRNKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CN

Origin of Product

United States

Preparation Methods

Direct Esterification with Protected Glycine Derivatives

A foundational approach involves the direct esterification of 4-hydroxyphenylglycine with benzenesulfonyl chloride. To mitigate interference from the glycine amino group, protection with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups is employed. The reaction proceeds in anhydrous dichloromethane under basic conditions (e.g., triethylamine or pyridine) at 0–5°C to minimize sulfonamide formation.

Mechanism and Optimization
The phenol oxygen of 4-hydroxyphenylglycine acts as a nucleophile, attacking the electrophilic sulfur in benzenesulfonyl chloride. Base catalysts deprotonate the phenol, enhancing reactivity. For instance, the patent US2765322A highlights the use of sodium hydroxide to maintain neutrality, preventing HCl accumulation that could hydrolyze the sulfonate ester. Excess benzenesulfonyl chloride (2–3 equivalents) ensures complete conversion, with yields reaching 60–70% after recrystallization from acetone or ethyl acetate.

Coupling via Sulfonyl Chloride and Pre-functionalized Phenols

An alternative method utilizes pre-functionalized 4-glycylphenol, synthesized by coupling glycine to 4-aminophenol via EDC/HOBt-mediated amidation. Subsequent sulfonation with benzenesulfonyl chloride in tetrahydrofuran (THF) at room temperature affords the target compound. This two-step process isolates the glycyl incorporation from sulfonation, reducing side reactions.

Challenges and Solutions
The amino group in 4-aminophenol must be protected during glycine coupling. Boc protection, followed by deprotection with trifluoroacetic acid, ensures selective amidation. Radiation chemistry studies suggest that radical intermediates could complicate reactions, necessitating inert atmospheres (e.g., nitrogen) to stabilize reactive species.

Mitsunobu Reaction for Sterically Hindered Systems

For sterically hindered substrates, the Mitsunobu reaction offers a viable pathway. Here, 4-hydroxyphenylglycine reacts with benzenesulfonic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method avoids sulfonyl chloride intermediates, instead activating the sulfonic acid directly.

Yield and Limitations
While Mitsunobu conditions achieve moderate yields (50–60%), scalability is limited by the cost of DEAD and phosphine reagents. Additionally, residual triphenylphosphine oxide complicates purification, requiring column chromatography.

Reaction Optimization Strategies

Temperature and Solvent Effects

Low temperatures (0–5°C) favor sulfonate ester formation over sulfonamide byproducts, as demonstrated in NIST studies on sulfonate ion reactivity. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of ionic intermediates, whereas ethereal solvents (THF) improve selectivity for esterification.

Catalysts and Bases

Triethylamine remains the base of choice for neutralizing HCl, with pyridine offering superior solubility in non-polar media. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate sulfonation rates by 30–40%, as evidenced by kinetic data in radiation chemistry compilations.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from acetone-water mixtures (70:30 v/v), yielding crystalline 4-glycylphenyl benzenesulfonate with >95% purity. For lab-scale syntheses, silica gel chromatography (ethyl acetate/hexane gradient) resolves residual sulfonic acids or glycine derivatives.

Spectroscopic Validation

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic peaks: δ 7.8–8.1 ppm (benzenesulfonate aromatic protons), δ 6.8–7.2 ppm (glycylphenyl aromatics), and δ 3.9 ppm (glycyl methylene).
  • IR Spectroscopy : Stretching vibrations at 1170 cm⁻¹ (S=O) and 1650 cm⁻¹ (amide C=O) confirm ester and glycyl functionalities.

Applications and Stability Considerations

4-Glycylphenyl benzenesulfonate’s dual functionality enables crosslinking in epoxy resins and peptide-based polymers. However, hydrolytic stability is pH-dependent; acidic conditions (pH <4) promote ester cleavage, while neutral to basic environments (pH 7–9) enhance longevity.

Chemical Reactions Analysis

Types of Reactions

4-Glycylphenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzenesulfonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Glycylphenyl benzenesulfonate involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s ability to degrade target proteins .

Comparison with Similar Compounds

Physical and Chemical Properties

A comparison of key physical properties is summarized below:

Compound Name Substituent Physical State Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR/MS)
4-Chlorophenyl benzenesulfonate -Cl Yellow oil Not reported 268.73 ¹H NMR: δ 7.80–7.35 (m, aromatic)
4-Trifluoromethylphenyl benzenesulfonate -CF₃ Colorless oil Not reported 303.03 HRMS: 303.0297 (calc. 303.0285)
(3-Acetylphenyl) 4-methylbenzenesulfonate -COCH₃ Solid Not reported 290.33 Molecular Formula: C₁₅H₁₄O₄S
4-Glycylphenyl benzenesulfonate -NH₂CH₂CO- Hypothetical solid ~150–200 (est.) ~307.30 (est.) Expected ¹H NMR: δ 8.0–6.8 (aromatic), δ 3.8–4.2 (glycyl CH₂)

Notes:

  • Halogenated derivatives (e.g., Cl, Br) exhibit lower polarity and higher lipophilicity compared to glycyl-substituted analogs, which are expected to display enhanced water solubility due to the glycyl group .

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